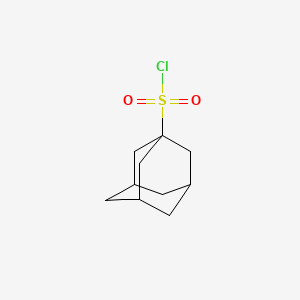

Adamantane-1-sulfonyl chloride

Descripción general

Descripción

Adamantane-1-sulfonyl chloride is a synthetic compound with the molecular formula C10H15ClO2S . It belongs to the sulfonamide family of compounds.

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of adamantane derivatives involves various issues related to the development of novel methods for their preparation .Molecular Structure Analysis

The molecular weight of Adamantane-1-sulfonyl chloride is 234.75 . The structure of adamantane derivatives is characterized by a high degree of symmetry .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

Adamantane-1-sulfonyl chloride has a melting point of 124-125 degrees Celsius . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis of Unsaturated Adamantane Derivatives

Adamantane-1-sulfonyl chloride is a precursor in synthesizing various unsaturated adamantane derivatives. These derivatives are pivotal in creating novel materials with enhanced thermal stability and potential applications in high-energy fuels and bioactive compounds .

Development of Diamond-Like Polymers

The compound serves as a building block for higher diamond-like bulky polymers, known as diamondoids. These materials exhibit remarkable properties suitable for advanced nanomaterials applications .

Medicinal Chemistry

In medicinal chemistry, adamantane-1-sulfonyl chloride is utilized to synthesize adamantane derivatives with unique biological activities. These activities include antiviral properties, making them valuable in drug development .

Catalyst Development

The structural uniqueness of adamantane-based compounds derived from adamantane-1-sulfonyl chloride makes them excellent candidates for developing catalysts that can facilitate various chemical transformations .

Nanomaterials Synthesis

Owing to its robust cage-like structure, adamantane-1-sulfonyl chloride is instrumental in synthesizing nanomaterials. These materials can be used in electronics, photonics, and other high-tech applications .

Quantum-Chemical Calculations

Researchers use adamantane-1-sulfonyl chloride in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This research is crucial for understanding their chemical and catalytic transformations .

Organic Synthesis Applications

Adamantane-1-sulfonyl chloride is involved in organic synthesis, where it aids in the production of 1,3-disubstituted adamantane derivatives. These derivatives are essential for various chemical industries .

Materials Science

In materials science, adamantane-1-sulfonyl chloride contributes to the synthesis of Schiff bases with adamantane moieties. These bases are integral to developing new materials with desired chemical and physical properties .

Mecanismo De Acción

Target of Action

Adamantane-1-sulfonyl chloride is a derivative of adamantane, a class of compounds known as diamondoids . The primary targets of adamantane derivatives are typically enzymes, which they disrupt to exhibit diverse therapeutic activities .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They frequently achieve this through carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

Adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Result of Action

Adamantane derivatives have been discovered to disrupt various enzymes, showcasing diverse therapeutic activities .

Action Environment

The hydrophobic nature of adamantane compounds plays a crucial role in drug discovery, enabling modifications across different drug classes .

Safety and Hazards

Direcciones Futuras

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Therefore, it has become increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Propiedades

IUPAC Name |

adamantane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZYXOXYBQDLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510077 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantane-1-sulfonyl chloride | |

CAS RN |

24053-96-1 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | adamantane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.